molecular formula C25H36O6 B14099674 (1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

(1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

Cat. No.: B14099674
M. Wt: 432.5 g/mol
InChI Key: UEXJIOHTZFZGOQ-PZETWVICSA-N
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Preparation Methods

1,2-Dehydrobudesonide is typically prepared as an impurity during the synthesis of Budesonide . The synthetic route involves the use of specific reagents and conditions to achieve the desired chemical structure. The preparation process includes the following steps:

Chemical Reactions Analysis

1,2-Dehydrobudesonide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

(1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one

InChI

InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20?,21?,22+,23-,24-,25?/m0/s1

InChI Key

UEXJIOHTZFZGOQ-PZETWVICSA-N

Isomeric SMILES

CCCC1OC2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3(C2(O1)C(=O)CO)C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Origin of Product

United States

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